molecular formula C8H6ClN3O2S B13286837 4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

Cat. No.: B13286837
M. Wt: 243.67 g/mol
InChI Key: FTIUIWLKPJDIGM-UHFFFAOYSA-N
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Description

4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is a heterocyclic compound that contains both pyrazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 4-chloro-1H-pyrazole with 2-methoxy-1,3-thiazole-5-carbaldehyde under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the aldehyde group to an alcohol.

    Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde involves its interaction with specific molecular targets. For instance, in antileishmanial and antimalarial applications, it may inhibit key enzymes or pathways essential for the survival of the parasites . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(4-Chloro-1H-pyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde is unique due to its combination of pyrazole and thiazole rings, along with the presence of both methoxy and aldehyde groups. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from simpler analogs.

Properties

Molecular Formula

C8H6ClN3O2S

Molecular Weight

243.67 g/mol

IUPAC Name

4-(4-chloropyrazol-1-yl)-2-methoxy-1,3-thiazole-5-carbaldehyde

InChI

InChI=1S/C8H6ClN3O2S/c1-14-8-11-7(6(4-13)15-8)12-3-5(9)2-10-12/h2-4H,1H3

InChI Key

FTIUIWLKPJDIGM-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=C(S1)C=O)N2C=C(C=N2)Cl

Origin of Product

United States

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